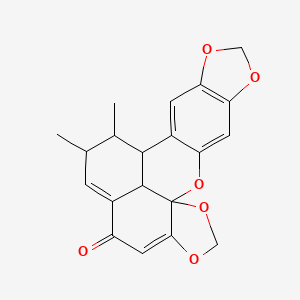

Carpanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carpanone can be synthesized through several methods. One notable method involves the oxidative coupling of an electron-rich ortho-hydroxystyrene derivative followed by an intramolecular Diels-Alder cyclization . Another method employs a Suzuki-Miyaura cross-coupling reaction to introduce the propenyl side chain, followed by a palladium (II)-catalyzed oxidative coupling to yield this compound as a single diastereoisomer .

Industrial Production Methods: Industrial production of this compound typically involves the use of solid-supported reagents and scavengers to achieve a clean and efficient synthesis without the need for conventional purification techniques . This method allows for the scalable production of this compound with high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Carpanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as vanadium (V) to form different diastereomers.

Reduction: Reduction reactions can be performed to modify the functional groups within the this compound structure.

Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Vanadium (V) reagents are commonly used for oxidative coupling.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield different diastereomers of this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Carpanone and its analogs have shown promise in medicinal chemistry, particularly as probes for studying biological processes such as vesicular traffic and exocytosis.

- Inhibition of Exocytosis : Research has demonstrated that this compound-based libraries can inhibit exocytosis from the Golgi apparatus. A notable study identified a compound with an IC50 of 14 µM, indicating significant inhibitory activity . This property makes this compound a valuable tool for understanding vesicular transport mechanisms.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound Analog 1 | 14 | Inhibitor of exocytosis |

| This compound Analog 2 | 20 | Modulator of vesicular traffic |

Synthetic Biology

The synthesis of this compound analogs has been achieved through innovative methodologies such as split-and-pool synthesis. This approach allows for the generation of large libraries of compounds that can be screened for biological activity.

- Library Synthesis : A study successfully synthesized a 10,000-membered library of molecules resembling this compound using solid-phase multicomponent reactions. This library was screened using whole-cell fluorescence imaging to identify compounds with desirable biological properties .

Material Science

This compound's unique structural features make it a candidate for developing new materials with specific properties.

- Polymer Applications : Due to its rigidity and complex structure, this compound can serve as a scaffold for creating novel polymers that exhibit enhanced mechanical properties or specific chemical reactivity.

Case Study 1: Inhibition of Vesicular Traffic

A significant research effort focused on synthesizing this compound-derived compounds to explore their effects on vesicular traffic. Using fluorescence-based phenotypic assays, researchers identified multiple inhibitors that could potentially serve as therapeutic agents in diseases characterized by dysfunctional vesicular transport .

Case Study 2: Biomimetic Synthesis

The pioneering work by Orville L. Chapman demonstrated the feasibility of synthesizing this compound through biomimetic methods, achieving high yields in a single-pot reaction. This synthesis not only provided insights into the compound's structure but also highlighted the potential for developing similar compounds with tailored biological activities .

Mécanisme D'action

Carpanone exerts its effects through various mechanisms. One notable mechanism involves the inhibition of exocytosis from the Golgi apparatus . This inhibition is achieved through the interaction of this compound-based molecules with specific molecular targets involved in vesicular traffic. The exact molecular targets and pathways are still under investigation, but the structure-activity relationships of this compound-based molecules provide valuable insights into their mechanism of action .

Comparaison Avec Des Composés Similaires

Carpanone is unique due to its complex hexacyclic structure and the presence of five contiguous stereocenters . Similar compounds include:

Sauchinone: Another lignan with a similar oxygenated tetracyclic skeleton.

Other Benzoxanthenones: Compounds with similar structural features and biological activities.

This compound’s uniqueness lies in its efficient synthesis from easily prepared precursors and its potential for generating a diverse library of biologically active molecules .

Propriétés

Numéro CAS |

26430-30-8 |

|---|---|

Formule moléculaire |

C20H18O6 |

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one |

InChI |

InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1 |

Clé InChI |

WTXORUUTAZJKSN-ZCXQVHELSA-N |

SMILES |

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |

SMILES isomérique |

C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |

SMILES canonique |

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |

Key on ui other cas no. |

26430-30-8 |

Synonymes |

carpanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.